molecular formula C8H7N3O4 B13003892 Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B13003892
M. Wt: 209.16 g/mol
InChI Key: FMDHUZPOARUMKW-UHFFFAOYSA-N
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Description

Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound with the molecular formula C8H7N3O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core . This process typically includes steps such as bromohydrazone formation, triazinium dicyanomethylide formation, and multistep synthesis involving transition metal-mediated reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives such as:

Uniqueness

Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboxylate groups contribute to its reactivity and potential interactions with biological targets .

Properties

Molecular Formula

C8H7N3O4

Molecular Weight

209.16 g/mol

IUPAC Name

methyl 5-hydroxy-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

InChI

InChI=1S/C8H7N3O4/c1-15-8(14)4-2-11-5(6(4)12)7(13)9-3-10-11/h2-3,12H,1H3,(H,9,10,13)

InChI Key

FMDHUZPOARUMKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=C1O)C(=O)NC=N2

Origin of Product

United States

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